Ethyl 2-bromo-2-methyl-3-oxobutanoate
Overview
Description
Ethyl 2-bromo-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-methyl-3-oxobutanoate can be synthesized through the bromination of ethyl 2-methylacetoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like acetic acid. The reaction conditions are usually mild, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-methyl-3-oxobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Hydroxy esters.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-bromo-2-methyl-3-oxobutanoate is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-methyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nitrogen or carbon-sulfur bonds. The keto group can participate in various reactions, including reduction and oxidation, to form different functional groups. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Ethyl 2-bromo-2-methyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to slightly different reactivity.
Ethyl 2-chloro-2-methyl-3-oxobutanoate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
These comparisons highlight the unique reactivity of this compound, particularly in nucleophilic substitution reactions due to the presence of the bromine atom.
Properties
IUPAC Name |
ethyl 2-bromo-2-methyl-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXUTTHKNBKELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.